2-(2-Fluorophenyl)prop-2-enoic acid
Overview
Description
2-(2-Fluorophenyl)prop-2-enoic acid, also known as fluoroacrylic acid, is a chemical compound with the molecular formula C9H7FO2 and a molecular weight of 166.15 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for 2-(2-Fluorophenyl)prop-2-enoic acid is1S/C9H7FO2/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-5H,1H2,(H,11,12)
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
2-(2-Fluorophenyl)prop-2-enoic acid is a powder that is stored at room temperature . It has a molecular weight of 166.15 .Scientific Research Applications
Photoalignment in Nematic Liquid Crystals
A study by Hegde et al. (2013) explored the use of derivatives of prop-2-enoates, including fluorinated compounds similar to 2-(2-Fluorophenyl)prop-2-enoic acid, for the photoalignment of nematic liquid crystals. These materials, due to their structural features, can effectively influence the alignment of liquid crystals, which is crucial for liquid crystal display (LCD) technology. The presence of fluorinated substituents was found to enhance photoalignment performance (Hegde, Ata Alla, Matharu, & Komitov, 2013).
Synthesis and Analysis of Derivatives
Kotteswaran et al. (2016) synthesized a derivative of prop-2-enoic acid, specifically 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid, which was analyzed for its structural and electronic properties. This research contributes to the understanding of the chemical characteristics of prop-2-enoic acid derivatives, which can be relevant for various chemical applications (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Crystal Structure and Spectroscopic Studies
Venkatesan et al. (2016) conducted a study on (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, focusing on its crystal structure and spectroscopic properties. This research provides insights into the molecular and crystal structures of such compounds, which can be crucial for understanding their reactivity and potential applications in materials science (Venkatesan et al., 2016).
Safety And Hazards
This compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
2-(2-fluorophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-5H,1H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJKTIJKWVEFTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)prop-2-enoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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